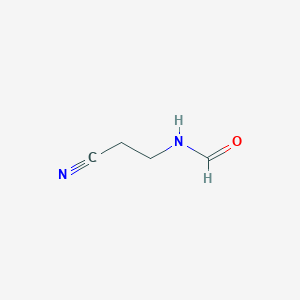
N-(2-cyanoethyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanoethyl)formamide is an organic compound with the molecular formula C7H9N3O. It is also known by other names such as N,N-bis(2-cyanoethyl)formamide and 3,3’-Formyliminodipropiononitrile . This compound is characterized by its transparent, light yellow, viscous liquid appearance and is used in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-cyanoethyl)formamide can be synthesized through the reaction of acrylonitrile and formamide in the presence of bases. Specifically, the reaction involves two moles of acrylonitrile and one mole of formamide, with catalytic quantities of sodium . The reaction conditions typically involve heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of catalytic quantities of sodium helps in achieving efficient conversion rates .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-cyanoethyl)formamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce formic acid derivatives, while reduction reactions may yield amine derivatives .
Aplicaciones Científicas De Investigación
N-(2-cyanoethyl)formamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(2-cyanoethyl)formamide involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity . The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-(2-cyanoethyl)formamide include:
Formamide: An amide derived from formic acid, used as a solvent and in the production of pharmaceuticals.
Dimethylformamide: A derivative of formamide, commonly used as a solvent in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to act as a liquid phase in gas chromatography and its potential role in prebiotic chemistry distinguish it from other similar compounds .
Propiedades
Número CAS |
59749-65-4 |
|---|---|
Fórmula molecular |
C4H6N2O |
Peso molecular |
98.10 g/mol |
Nombre IUPAC |
N-(2-cyanoethyl)formamide |
InChI |
InChI=1S/C4H6N2O/c5-2-1-3-6-4-7/h4H,1,3H2,(H,6,7) |
Clave InChI |
LWUUXENGQFMODR-UHFFFAOYSA-N |
SMILES canónico |
C(CNC=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




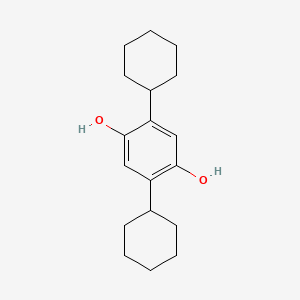
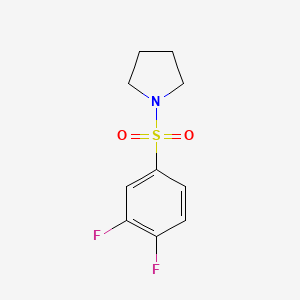
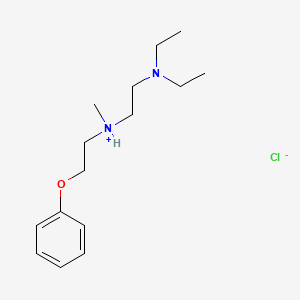
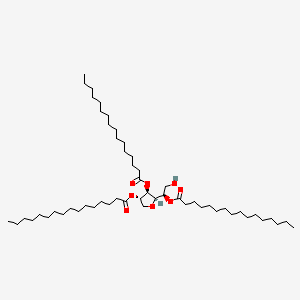

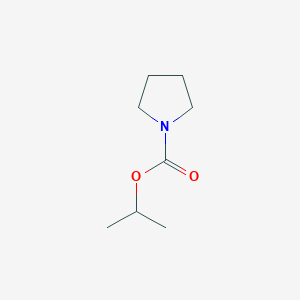
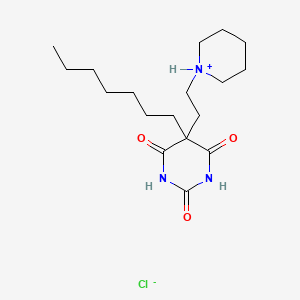


![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
![6H-Pyrido[4,3-b]carbazole](/img/structure/B13750317.png)

